24-Methylpollinastanol
Description
24-Methylpollinastanol is an unusual 9β,19-cyclopropylsterol primarily associated with plants treated with sterol biosynthesis-inhibiting fungicides, such as morpholine and triazole derivatives . Unlike canonical plant sterols (e.g., sitosterol, stigmasterol), it accumulates under disrupted sterol biosynthesis pathways, particularly when cycloartenol cyclase or Δ8-Δ7 isomerase activity is inhibited . Structurally, it features a cyclopropane ring at C-9 and C-19 and a methyl group at C-24, distinguishing it from Δ5-sterols like sitosterol . Its presence in plant membranes correlates with altered enzymatic activity and membrane dynamics, making it a critical marker of phytosterol biosynthesis disruption .
Properties
CAS No. |
34347-58-5 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(1S,3R,6S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylheptan-2-yl]-12,16-dimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI Key |
OLYMLXYZIJLUMG-GOMYUCCZSA-N |
SMILES |
CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
Synonyms |
14,24-dimethyl-9,19-cyclocholestan-3-ol 24-methylpollinastanol |
Origin of Product |
United States |
Comparison with Similar Compounds
ATPase Modulation
In reconstituted corn root plasma membrane H+-ATPase systems, this compound exhibits distinct inhibitory effects compared to other sterols (Table 2):
| Sterol (30 mol%) | ATP Hydrolysis Inhibition (%) | H+ Pump Inhibition (%) | Ca²+/Vanadate Sensitivity |
|---|---|---|---|
| This compound | 60% | 34–60%* | Reduced |
| Sitosterol | No effect | 34–60%* | No effect |
| Stigmasterol | No effect | 0–15%† | No effect |
| Cholesterol | No effect | Stimulatory (+50%) | Increased |
| 14α,24-Dimethylcholest-8-en-3β-ol | 30% | 34–60%* | Reduced |
*Inhibition varies with reconstitution method (freeze-thaw vs. octylglucoside dilution) .
†Stigmasterol stimulates H+ pumping at low concentrations (<5 mol%) but inhibits at higher levels .
Key Findings :
- This compound and 14α,24-dimethylcholest-8-en-3β-ol uniquely suppress ATPase activity, likely via direct enzyme interaction or membrane mismatch .
- Cholesterol enhances H+ transport, contrasting sharply with this compound’s inhibitory role .
Membrane Permeability and Acyl Chain Ordering
In soybean phosphatidylcholine bilayers:
- This compound reduces water permeability equivalently to sitosterol (≈70% reduction at 30 mol%) and strongly orders acyl chains, akin to cholesterol .
- Stigmasterol shows minimal effect on permeability and chain ordering due to its Δ22 side-chain double bond .
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